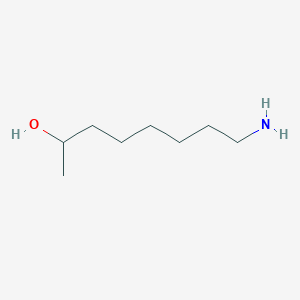

8-Aminooctan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

8-aminooctan-2-ol |

InChI |

InChI=1S/C8H19NO/c1-8(10)6-4-2-3-5-7-9/h8,10H,2-7,9H2,1H3 |

InChI Key |

QWHRKDSRMLBCPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCN)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Aminooctan 2 Ol

Green Chemistry Principles in 8-Aminooctan-2-ol Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which encourages the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry, such as the use of safer solvents, maximization of atom economy, and waste minimization, are being applied to create more sustainable and environmentally friendly synthetic routes to this and related amino alcohols.

Solvent-Free and Reduced Solvent Reaction Systems

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research into the synthesis of amino alcohols is exploring solvent-free conditions and the use of greener solvent alternatives.

Solvent-Free Synthesis:

While specific, documented solvent-free industrial-scale synthesis of this compound is not widely published, the approach has proven highly effective for related compounds. For instance, the base-catalyzed, solvent-free autocondensation of certain aminophenones to produce diazocine derivatives has been shown to proceed in excellent yields (up to 95% on a multi-gram scale). acs.org This demonstrates the potential for developing similar solvent-free methodologies for the synthesis of this compound, potentially through reactions like the direct amination of 2-octanol (B43104) or the reductive amination of 2-octanone (B155638) under solvent-free or minimal-solvent conditions. The use of ionic liquids as both catalyst and solvent is another promising avenue for achieving solvent-free conditions. acs.orgnih.gov

Biocatalysis in Aqueous Media:

Enzymatic and whole-cell biotransformations represent a significant advance in reduced-solvent synthesis, as they are typically carried out in aqueous media under mild temperature and pressure conditions. The biocatalytic reductive amination of ketones, such as 2-octanone (the precursor to this compound), is a key area of research. rsc.org These reactions often employ enzymes like amine dehydrogenases or transaminases. nih.govuni-greifswald.de For example, reductive amination of 2-octanone can be performed using E. coli whole cells, which contain the necessary enzymes and cofactor regeneration systems, in a simple aqueous buffer. rsc.orgnih.gov

Deep Eutectic Solvents (DES) and Ionic Liquids:

The use of deep eutectic solvents (DES) and ionic liquids is an emerging green alternative to traditional organic solvents. vulcanchem.com These substances are often non-volatile, thermally stable, and can be designed to be biodegradable. Their integration into biocatalytic processes, such as the reduction of 2-octanone derivatives, could enhance both the sustainability and efficiency of the synthesis of this compound. vulcanchem.com

Below is a table summarizing various reaction systems with reduced or no solvent for the synthesis of related amino compounds, highlighting the potential for application to this compound.

| Reaction Type | Starting Material Example | Catalyst/System | Solvent System | Key Advantage | Reference |

| Autocondensation | 2-Amino-5-alkoxy-acetophenones | N,N,N′,N′-tetramethylguanidine (TMG) | Solvent-Free | High yield (95%), no byproducts | acs.org |

| Reductive Amination | 2-Octanone | Reductase/Amine Dehydrogenase (RedAm) | Aqueous Buffer (e.g., Tris-HCl) | Mild conditions, high selectivity | rsc.org |

| Cycloaddition | Benzyl azide, Phenyl acetylene | [DBU]OAc (Ionic Liquid) | Solvent-Free | High yield (98%), simple work-up | acs.orgnih.gov |

| Direct Amination | 2-Octanol | Homogeneous Ruthenium Catalyst | Toluene (reduced volume) | Direct conversion, avoids protection steps | google.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy reactions are inherently waste-reducing.

Direct Amination of Alcohols:

One of the most atom-economical routes to amines is the direct substitution of a hydroxyl group with an amino group. The direct, single-stage amination of secondary alcohols like 2-octanol with ammonia (B1221849) offers a significant improvement in atom economy over multi-step synthetic routes that involve protecting groups or intermediate activation steps. google.com In this process, the only theoretical byproduct is water, leading to a very high atom economy. A patented method describes the use of a homogeneous ruthenium catalyst for the direct amination of 2-octanol to produce 2-octylamine, a closely related primary amine. google.com Such a direct conversion to this compound would represent a major step forward in waste minimization.

Reductive Amination:

Reductive amination of a ketone (2-octanone) to form the amine (this compound) is another highly atom-efficient method. d-nb.info This two-step, one-pot process typically involves the formation of an imine intermediate followed by its reduction. When using molecular hydrogen as the reducing agent, the only byproduct is water. Biocatalytic reductive amination further enhances the green credentials of this method by operating under mild conditions and often with high selectivity, reducing the formation of side products and simplifying purification. rsc.orgnih.gov

Catalytic Hydrogenation:

The use of catalytic hydrogenation in these processes is a key strategy for waste minimization. Unlike stoichiometric reducing agents (e.g., sodium borohydride), which generate significant salt waste, catalytic hydrogenation with a reusable catalyst (like Raney-Ni or precious metal catalysts) and H₂ gas is a much cleaner alternative. d-nb.info

Enzymatic Cascades:

Multi-enzyme cascade reactions are a sophisticated approach to maximizing efficiency and minimizing waste. rsc.org For instance, a cascade could involve the oxidation of an alcohol to a ketone, followed by a transamination reaction to form the desired amino alcohol, all within the same pot. nih.gov These systems often incorporate an internal cofactor regeneration cycle, which avoids the need to add large, stoichiometric amounts of expensive cofactors like NAD(P)H and minimizes byproducts. nih.govrsc.org

The following table outlines strategies that improve atom economy and reduce waste in the synthesis of amino alcohols.

| Synthetic Strategy | Precursor Example | Reagents/Catalyst | Byproducts | Atom Economy Advantage | Reference |

| Direct Catalytic Amination | 2-Octanol | Ru-complex, NH₃ | Water | Maximizes incorporation of reactants into product. | google.com |

| Reductive Amination | 2-Octanone | NH₃, H₂, Raney-Ni | Water | High atom economy, avoids stoichiometric reagents. | d-nb.info |

| Biocatalytic Reductive Amination | 2-Octanone | Amine dehydrogenase, NH₃ | Water | High selectivity reduces purification waste. | rsc.orgnih.gov |

| Ring-opening of Heterocycles | Alkyl-substituted thiiranes | Ammonia, Silver nitrate | Minimal | Efficient route for certain substituted amino compounds. | researchgate.net |

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.

Reaction Mechanisms and Chemical Transformations of 8 Aminooctan 2 Ol

Mechanistic Studies of Amino Group Reactivity

The primary amine at the C8 position is sterically unhindered and exhibits reactivity typical of primary alkylamines. It readily participates in reactions where it functions as a nucleophile.

As a potent nucleophile, the amino group of 8-aminooctan-2-ol can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form secondary or tertiary amines. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial reaction yields a secondary amine, which can undergo further alkylation to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt if excess alkylating agent is used.

The reaction of the primary amino group with carboxylic acids or their derivatives to form amides is a fundamental and widely utilized transformation. smolecule.comlumenlearning.com This acylation is often highly efficient. While specific studies on this compound are limited, extensive research on its isomer, 8-aminooctan-1-ol, demonstrates the facile nature of this reaction. nih.govfrontiersin.org The amino group readily attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or a carboxylic acid activated by a coupling agent.

For example, in a procedure analogous to the synthesis of N-(8-hydroxyoctyl)benzamides, this compound can be reacted with a benzoic acid derivative in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or by using a more reactive acyl chloride. nih.govfrontiersin.org The reaction with an acyl chloride is typically rapid and performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The higher nucleophilicity of the amine compared to the alcohol generally ensures selective N-acylation. nih.gov

Table 1: Representative Conditions for Amide Formation This table is based on analogous reactions with 8-aminooctan-1-ol.

| Activating/Coupling Agent | Reagents | Solvent | General Conditions | Product Type |

|---|---|---|---|---|

| EDCI•HCl / HOAt | Carboxylic Acid, 2,6-Lutidine | DMF | 0 °C to room temperature, 3-4 hours | N-(8-hydroxyoctan-2-yl) amide |

| POCl₃ | Carboxylic Acid, DIPEA | Dichloromethane | 0 °C to room temperature, 1-2 hours | N-(8-hydroxyoctan-2-yl) amide |

| None (Acyl Chloride) | Acyl Chloride, Triethylamine | Dichloromethane | 0 °C to room temperature | N-(8-hydroxyoctan-2-yl) amide |

Nucleophilic Substitution Reactions Involving the Amine

Transformations of the Secondary Alcohol Functionality

The secondary hydroxyl group at the C2 position can undergo a variety of transformations, including oxidation, reduction (of the corresponding ketone), esterification, and etherification.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 8-aminooctan-2-one (B13269774). This transformation can be achieved using a range of oxidizing agents. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidations, are often preferred to avoid over-oxidation or side reactions involving the amino group. The reaction mechanism involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group.

Conversely, the resulting 8-aminooctan-2-one can be reduced back to this compound using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions proceed by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Expected Transformations of the C2 Carbonyl/Hydroxyl Group

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | This compound | PCC, Dess-Martin Periodinane, Swern Oxidation | 8-Aminooctan-2-one |

| Reduction | 8-Aminooctan-2-one | NaBH₄, LiAlH₄ | This compound |

Esterification of the secondary alcohol can be accomplished by reacting this compound with a carboxylic acid or its derivative. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. However, the presence of the basic amino group would require its prior protection or the use of a large excess of acid. A more practical approach involves reaction with a highly reactive acyl chloride or acid anhydride (B1165640), often in the presence of a base. To ensure selective O-acylation, the more nucleophilic amino group must first be protected.

Etherification, such as in the Williamson ether synthesis, involves converting the alcohol into its corresponding alkoxide by treatment with a strong base (e.g., sodium hydride). This alkoxide then acts as a nucleophile, attacking an alkyl halide to form an ether. This pathway also necessitates prior protection of the amine to prevent it from reacting with the alkyl halide.

Oxidation and Reduction Pathways

Chemo- and Regioselective Functionalization of this compound

The primary challenge and opportunity in the chemistry of this compound lies in achieving chemoselectivity—selectively reacting one functional group in the presence of the other. The inherent difference in nucleophilicity between the primary amine and the secondary alcohol is the key to this control.

The amine is generally a stronger nucleophile than the alcohol. Consequently, when reacting this compound with one equivalent of an electrophilic reagent like an acyl chloride at low temperatures, the N-acylated product is preferentially formed. This principle is demonstrated in numerous syntheses involving ω-aminoalcohols, where amide formation proceeds without affecting the hydroxyl group. frontiersin.orgnih.gov

To reverse this inherent reactivity and target the alcohol, a protection strategy is required. The amino group can be temporarily converted into a less reactive functional group, such as a carbamate (B1207046) (e.g., Boc or Cbz) or a trityl amine. nottingham.ac.uk With the amine protected, the secondary alcohol becomes the most reactive site, allowing for selective O-acylation, O-alkylation, or oxidation. Subsequent deprotection of the amino group yields the C2-functionalized product. This strategic use of protecting groups enables the synthesis of a wide array of selectively modified this compound derivatives.

Intramolecular Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, possessing both a primary amine and a secondary alcohol separated by a six-carbon chain, makes it a prime substrate for intramolecular cyclization reactions. These transformations are of significant interest in synthetic chemistry as they provide a direct route to form substituted six-membered nitrogen-containing heterocycles, namely piperidines. The regiochemistry of the cyclization is governed by the positions of the amino and hydroxyl groups, which favor the formation of a stable, low-strain piperidine (B6355638) ring via a 6-endo-trig cyclization pathway.

Various catalytic systems have been developed to facilitate the cyclization of amino alcohols. mdpi.com These reactions often proceed through a "borrowing hydrogen" or "hydrogen shuttling" mechanism. rsc.org In this process, a metal catalyst, typically based on ruthenium, transiently dehydrogenates the alcohol to form an intermediate aldehyde or ketone. rsc.org This carbonyl intermediate then undergoes intramolecular condensation with the tethered amine group to form a cyclic enamine or iminium ion. The final step involves the hydrogenation of this intermediate by the catalyst, which returns the borrowed hydrogen atoms to afford the final cyclic amine product. rsc.org This method is highly atom-economical as it avoids the need to pre-activate the alcohol as a leaving group.

Research has shown that the reaction outcome can be selectively directed towards either the cyclic amine (piperidine) or the corresponding cyclic amide (lactam) by modifying the reaction conditions. rsc.org For instance, in ruthenium-catalyzed cyclizations of primary amino-alcohols, the addition of a hydrogen acceptor, such as a sacrificial ketone, favors the formation of the lactam by consuming the hydrogen generated during the initial alcohol oxidation. Conversely, performing the reaction in the presence of water can promote the formation of the cyclic amine. rsc.org

A prominent example, while not on this compound itself but on a closely related derivative, demonstrates the power of metal catalysis in these transformations. The gold(I)-catalyzed intramolecular amination of an allylic amino alcohol, (R,Z)-8-(N-benzylamino)-3-octen-2-ol, proceeds with high efficiency and stereoselectivity. nih.govacs.org This reaction highlights a net syn-addition of the amine across the π-system relative to the departing hydroxyl group, yielding a highly substituted piperidine derivative. nih.govacs.org The high yield and preservation of enantiomeric excess underscore the mild and efficient nature of this catalytic method for constructing piperidine rings from long-chain amino alcohols. nih.gov

Other strategies for the cyclodehydration of amino alcohols include promotion by an acid in conjunction with an activating agent like N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA), which facilitates the formation of azaheterocycles such as piperidines in high yields. rsc.org

Table 1: Gold(I)-Catalyzed Intramolecular Cyclization of an 8-Aminooctenol Derivative This table presents data from a study on a structurally related allylic amino alcohol, demonstrating a viable pathway for piperidine synthesis from an 8-aminooctanol backbone.

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Source |

| (R,Z)-8-(N-benzylamino)-3-octen-2-ol | [P(t-Bu)2(o-biphenyl)]AuCl / AgSbF6 | (R,E)-1-benzyl-2-(1-propenyl)piperidine | 99% | 96% | nih.govacs.org |

Table 2: Influence of Additives on Ruthenium-Catalyzed Cyclization of δ-Amino Alcohols This table summarizes the general findings for selectively synthesizing cyclic amines or lactams from primary amino alcohols, a strategy applicable to this compound.

| Reactant Type | Catalyst | Additive | Major Product | Mechanism Note | Source |

| Primary δ-Amino Alcohol | Ruthenium Complex | None | Mixture of cyclic amine and lactam | Competitive pathways | rsc.org |

| Primary δ-Amino Alcohol | Ruthenium Complex | Hydrogen Acceptor (e.g., Ketone) | Lactam | Hydrogen is removed from the system | rsc.org |

| Primary δ-Amino Alcohol | Ruthenium Complex | Water | Cyclic Amine | Water shifts equilibrium towards amine formation | rsc.org |

| N-Substituted δ-Amino Alcohol | Ruthenium Complex | Not Applicable | Cyclic Amine | Lactam formation is not possible | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Aminooctan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 8-Aminooctan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the molecular structure.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the eight-carbon chain. The proton attached to the hydroxyl-bearing carbon (C2) would likely appear as a multiplet in the range of 3.5-4.0 ppm. The methyl protons at C1 would present as a doublet due to coupling with the C2 proton. The methylene (B1212753) protons adjacent to the amino group (C8) would likely resonate around 2.7-3.0 ppm. The remaining methylene protons (C3-C7) would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm.

The ¹³C NMR spectrum will display eight unique signals, corresponding to each carbon atom in the distinct chemical environment of the molecule, confirming the absence of molecular symmetry. The carbon bearing the hydroxyl group (C2) would be found significantly downfield, generally in the 65-75 ppm range. The carbon attached to the amino group (C8) would also be shifted downfield to approximately 40-45 ppm. The methyl carbon (C1) would appear at a higher field, around 20-25 ppm. The remaining five methylene carbons (C3-C7) would have chemical shifts in the typical alkane region of 25-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift correlations. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₃) | ~1.2 (d) | ~23 |

| C2 (-CHOH) | ~3.8 (m) | ~68 |

| C3 (-CH₂) | ~1.4-1.5 (m) | ~36 |

| C4 (-CH₂) | ~1.3 (m) | ~26 |

| C5 (-CH₂) | ~1.3 (m) | ~29 |

| C6 (-CH₂) | ~1.4 (m) | ~33 |

| C7 (-CH₂) | ~1.5 (m) | ~40 |

| C8 (-CH₂NH₂) | ~2.7 (t) | ~42 |

2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and establish the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a cross-peak between the C1 methyl protons and the C2 methine proton, and sequentially connect the protons along the carbon chain from C2 to C8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~3.8 ppm would show a cross-peak with the carbon signal at ~68 ppm, confirming their assignment to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry at the C2 chiral center, NOESY or ROESY experiments could provide information about through-space proximity of protons, which can help in assigning the relative configuration in diastereomers, should they be present.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. edinst.commt.com These two methods are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. edinst.comrsc.org

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by vibrations of its key functional groups: the hydroxyl (-OH) and primary amine (-NH₂) groups, as well as the alkyl (C-H) bonds.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.

N-H Stretch: The primary amine group would exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretch: Strong absorptions for the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bend: The scissoring vibration of the -NH₂ group typically appears as a medium to strong band in the IR spectrum between 1590 and 1650 cm⁻¹.

C-O Stretch: A strong C-O stretching vibration for the secondary alcohol would be expected in the fingerprint region of the IR spectrum, around 1100 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H (Amine) | Symmetric Stretch | 3300 - 3400 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| N-H (Amine) | Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| C-O (Alcohol) | Stretch | ~1100 | Strong |

Conformational Analysis via Vibrational Signatures

Subtle changes in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra can provide information about the conformational isomers of the flexible octyl chain. americanpharmaceuticalreview.com Different rotational arrangements (conformers) can lead to slight shifts in vibrational frequencies, particularly for C-C stretching and CH₂ rocking/twisting modes. Low-temperature spectroscopic studies could potentially "freeze out" specific conformers, allowing for their individual characterization.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

For this compound (C₈H₁₉NO), the molecular weight is 145.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) would be measured with high precision, confirming the elemental formula.

The fragmentation of this compound upon ionization (e.g., by electron ionization) would likely proceed through several characteristic pathways:

Alpha-Cleavage: This is a common fragmentation pathway for both alcohols and amines. libretexts.org

Cleavage adjacent to the alcohol: Loss of a hexyl-amine radical to form a fragment with m/z = 45 (CH₃CH=OH⁺), or loss of a methyl radical to form a fragment with m/z = 130. The fragment at m/z 45 is often prominent for secondary alcohols. libretexts.org

Cleavage adjacent to the amine: Cleavage of the C7-C8 bond would produce a fragment at m/z = 30 (CH₂=NH₂⁺).

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would lead to a peak at m/z = 127. libretexts.org

Loss of Ammonia (B1221849): Cleavage of the C-N bond could result in the loss of ammonia (17 Da), though this is generally less favorable than alpha-cleavage.

The relative abundance of these fragment ions in the mass spectrum helps to piece together the structure of the original molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry would be employed. These methods allow for the differentiation between compounds with the same nominal mass but different elemental compositions.

The expected exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated from its molecular formula, C₈H₁₉NO. This calculated value serves as a reference for comparison with the experimentally measured mass, confirming the elemental composition of the synthesized or isolated compound.

Table 1: Theoretical and (Hypothetical) Experimental HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO |

| Calculated Monoisotopic Mass | 145.1467 u |

| Calculated [M+H]⁺ | 146.1545 u |

| Hypothetical Measured [M+H]⁺ | 146.1543 u |

| Mass Accuracy (ppm) | -1.37 |

Note: The experimental data presented in this table is hypothetical and serves as an illustrative example of what would be expected from an HRMS analysis of this compound. No specific experimental HRMS data for this compound was found in the reviewed scientific literature.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and carbon skeleton.

Key fragmentation pathways for aliphatic amino alcohols typically involve the loss of small neutral molecules like water (H₂O) and ammonia (NH₃), as well as cleavage of C-C bonds. Alpha-cleavage adjacent to the amino group and the hydroxyl group is also a common fragmentation route. libretexts.org

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound ([M+H]⁺ at m/z 146.15)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

|---|---|---|

| 146.15 | 129.13 | [M+H-NH₃]⁺ |

| 146.15 | 128.14 | [M+H-H₂O]⁺ |

| 146.15 | 111.12 | [M+H-H₂O-NH₃]⁺ |

| 146.15 | 88.08 | Cleavage of C2-C3 bond |

Note: The fragmentation data in this table is hypothetical and based on predictable fragmentation patterns for similar aliphatic amino alcohols. Specific experimental tandem mass spectrometry data for this compound is not available in the surveyed literature.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystalline solid. ucmerced.edu The analysis can be performed on single crystals or on a polycrystalline powder.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SC-XRD) can provide an unambiguous three-dimensional model of a molecule's structure, including bond lengths, bond angles, and stereochemistry. krossing-group.demun.ca For a chiral molecule like this compound, which has a stereocenter at the C2 position, SC-XRD is the definitive method for determining its absolute configuration (R or S). brynmawr.edu This requires the crystallization of a single enantiomer or the use of a chiral resolving agent.

The crystallographic data would include the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.85 |

| b (Å) | 8.23 |

| c (Å) | 10.54 |

| **β (°) ** | 98.7 |

| **Volume (ų) ** | 502.1 |

| Z | 2 |

| **Calculated Density (g/cm³) ** | 0.96 |

| Absolute Configuration | R (Hypothetical) |

Note: No published single crystal X-ray diffraction studies for this compound were identified. The data in this table is hypothetical and represents a plausible crystallographic outcome for a chiral amino alcohol.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be employed to characterize the bulk material of this compound. pmda.go.jp The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline solid. It can be used to assess the purity of a sample, identify different polymorphs (different crystalline forms of the same compound), and monitor solid-state transformations. researchgate.net

The positions and relative intensities of the diffraction peaks are determined by the crystal lattice. A simulated powder pattern can be generated from single crystal XRD data for comparison with the experimental PXRD pattern to confirm the bulk material's structure. iza-structure.org

Table 4: Hypothetical Powder X-ray Diffraction Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 22.1 | 4.02 | 65 |

Note: This table presents a hypothetical set of PXRD peaks for illustrative purposes, as no experimental powder diffraction data for this compound is publicly available.

Computational Chemistry and Theoretical Studies of 8 Aminooctan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like 8-Aminooctan-2-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) for Molecular Orbital Analysis

DFT calculations are instrumental in analyzing the molecular orbitals of this compound, which are crucial for understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively.

In a typical DFT study of an amino alcohol, the HOMO is often localized around the nitrogen atom of the amino group, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the carbon backbone and the oxygen atom of the hydroxyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the presence of the long alkyl chain is expected to have a subtle electronic influence compared to shorter-chain amino alcohols. However, the fundamental nature of the HOMO and LUMO would be similar. Theoretical calculations on related amino alcohols, such as 4-aminobutanol, have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly affect the energies and localizations of these frontier orbitals. nih.govmdpi.com

A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further quantify the interactions within the molecule. For this compound, an NBO analysis would likely reveal a significant stabilizing interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital of the O-H bond, confirming the presence and strength of an intramolecular hydrogen bond. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of an Intramolecularly Hydrogen-Bonded Conformer of this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| NBO Stabilization Energy (N lone pair -> σ*O-H) | 5.2 kcal/mol | Quantifies the strength of the intramolecular hydrogen bond. |

Note: This data is illustrative and based on typical values for similar long-chain amino alcohols. Specific experimental or computational data for this compound is not available.

Transition State Modeling for Reaction Pathways

DFT is also employed to model the transition states of chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. For instance, in reactions such as esterification or amidation, the amino and hydroxyl groups act as nucleophiles. Transition state modeling can determine the activation energy barriers for these reactions, revealing which functional group is more likely to react under specific conditions.

A computational study on the reaction of β-amino alcohols with thionyl chloride has demonstrated the power of DFT in delineating reaction mechanisms, showing how the nitrogen of the amino alcohol can attack the sulfur of thionyl chloride. nih.gov Similar approaches can be applied to this compound to predict its behavior in various synthetic transformations. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, including the geometry and energy of the transition state. This information is critical for optimizing reaction conditions and predicting product distributions.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the conformational landscape and behavior of molecules over time, especially in a solution.

For a flexible molecule like this compound, with its long carbon chain, numerous conformations are possible due to the rotation around single bonds. MD simulations can explore these conformations by solving Newton's equations of motion for the atoms in the molecule. These simulations reveal the most stable conformers and the energy barriers between them. A key conformational feature of this compound is the intramolecular hydrogen bond between the amino and hydroxyl groups, which significantly restricts the molecule's flexibility and stabilizes a folded conformation. Studies on similar linear amino alcohols have shown that the strength of this intramolecular hydrogen bond is dependent on the length of the carbon chain, with a seven-membered ring (as would be formed in 4-aminobutanol) often being optimal. ustc.edu.cn

In a solvent, MD simulations can also model the interactions between this compound and the surrounding solvent molecules. In aqueous solutions, for example, intermolecular hydrogen bonds with water molecules would compete with the intramolecular hydrogen bond, leading to a dynamic equilibrium between folded and extended conformations. MD simulations of butanol isomers in the liquid phase have provided detailed insights into their supramolecular structures and hydrogen-bonding patterns. nih.gov

Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation in Vacuum

| Conformer | Dihedral Angle (N-C...C-O) | Relative Energy (kcal/mol) | Key Feature |

| Folded (H-bonded) | gauche | 0.0 | Stabilized by an intramolecular O-H...N hydrogen bond. |

| Extended 1 | anti | +2.5 | Linear arrangement of the carbon backbone. |

| Extended 2 | gauche' | +3.1 | Alternative extended conformation. |

Note: This data is illustrative and based on general principles of long-chain bifunctional alkanes. Specific experimental or computational data for this compound is not available.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are particularly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. This is especially useful for distinguishing between different isomers or conformers. For this compound, the chemical shifts of the protons and carbons near the amino and hydroxyl groups would be highly sensitive to the molecule's conformation, particularly the presence or absence of the intramolecular hydrogen bond.

Similarly, DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. The calculated IR spectrum can be used to assign the peaks in an experimental spectrum. For this compound, the O-H and N-H stretching frequencies would be of particular interest. A red-shift (a shift to lower frequency) in the O-H stretching vibration is a classic indicator of hydrogen bonding. arxiv.org Computational studies can quantify the expected shift, providing a measure of the hydrogen bond's strength.

8 Aminooctan 2 Ol As a Chiral Building Block and Precursor in Organic Synthesis

Design and Synthesis of Chiral Ligands Derived from 8-Aminooctan-2-ol

This compound serves as a versatile chiral scaffold for the synthesis of a variety of chiral ligands. Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a flexible eight-carbon chain, allows for diverse modifications. The synthesis of these ligands typically involves the selective reaction at either the amino or the hydroxyl group, or both, to introduce coordinating moieties such as phosphines, amines, or other heteroatom-containing groups.

One common strategy involves the acylation of the primary amino group. For instance, reaction with bromoacetyl chloride can introduce a bromoacetamide functionality, which can then undergo nucleophilic substitution with various nucleophiles to append desired coordinating groups. Another approach is the condensation of the amino group with anhydrides, such as 4-Bromo-1,8-naphthalic anhydride (B1165640), to form naphthalimide-based ligands. unige.ch The hydroxyl group can also be targeted for modification, for example, through etherification or esterification reactions to introduce additional coordinating sites or to tune the steric and electronic properties of the resulting ligand.

The synthesis of these ligands often requires careful control of reaction conditions to ensure selectivity and preserve the stereochemical integrity of the chiral center. The use of protecting groups may be necessary to temporarily block one functional group while the other is being modified. Purification of the final ligands is typically achieved through techniques like column chromatography or recrystallization. unige.ch

Applications in Asymmetric Catalysis

Chiral ligands derived from this compound have found application in a range of asymmetric catalytic transformations, where they are used to induce enantioselectivity in the formation of new chiral centers. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Ligand Performance in Enantioselective Transformations

The performance of ligands derived from this compound is highly dependent on the specific reaction and the nature of the coordinating groups. For example, in copper-catalyzed hydroamination reactions, the choice of the chiral ligand is crucial for achieving high enantioselectivity. nih.gov Similarly, in rhodium-catalyzed hydroboration, the ligand structure significantly influences the stereochemical outcome of the reaction. escholarship.org

The flexible eight-carbon backbone of this compound allows for the positioning of coordinating groups in a way that can effectively discriminate between the two enantiotopic faces of a prochiral substrate. The steric bulk and electronic properties of the substituents on the ligand can be fine-tuned to optimize the enantioselectivity for a particular transformation.

Interactive Data Table: Performance of this compound Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Hydroamination | Copper | Phosphine-based | α,β-Unsaturated ester | >90% | nih.gov |

| Hydroboration | Rhodium | Bisphosphine | Internal alkene | up to 91% | escholarship.org |

| Amination | Ruthenium | Donor ligand | Alkanolamine | N/A | google.com |

Investigation of Catalyst-Substrate Interactions

Understanding the interactions between the catalyst, which includes the metal and the chiral ligand, and the substrate is fundamental to rationalizing and improving enantioselectivity. Techniques such as NMR spectroscopy and computational modeling are often employed to elucidate the structure of the active catalytic species and its complex with the substrate.

These studies can reveal key non-covalent interactions, such as hydrogen bonding, steric repulsion, and π-stacking, that govern the stereochemical outcome of the reaction. For instance, in the asymmetric hydrogenation of enamides, the chiral ligand creates a binding pocket that preferentially accommodates one enantiomer of the substrate, leading to its selective reduction. uni-greifswald.de By gaining insights into these interactions, chemists can design more effective ligands with optimized steric and electronic properties for a given transformation.

Precursor to Complex Molecular Architectures

Beyond its use in chiral ligands, this compound serves as a valuable starting material for the synthesis of more complex and biologically relevant molecules. Its bifunctionality and inherent chirality make it an attractive building block in the total synthesis of natural products and pharmaceuticals.

For example, it has been utilized in the synthesis of β-amidoesters. tdx.cat The amino and hydroxyl groups can be differentially protected and then elaborated to construct intricate molecular frameworks. The long aliphatic chain can also be a key structural element in the target molecule or can be cleaved at a later stage in the synthesis. The synthesis of a fluorescent naphthalimide thiol, for instance, started with the condensation of 4-Bromo-1,8-naphthalic anhydride with 8-aminooctan-1-ol, a related compound. unige.ch

Derivatization for Tailored Reactivity and Selectivity

The reactivity and selectivity of this compound can be tailored through various derivatization strategies. The primary amino group and the secondary hydroxyl group offer two distinct handles for chemical modification, allowing for the introduction of a wide range of functional groups.

Acylation of the amino group with different acyl chlorides or anhydrides can introduce amide functionalities with varying steric and electronic properties. nih.gov This can be used to modulate the coordinating ability of the nitrogen atom or to introduce specific functionalities for further reactions. The hydroxyl group can be converted into ethers, esters, or other functional groups to alter the molecule's solubility, lipophilicity, or its ability to participate in hydrogen bonding. For instance, 8-aminooctan-1-ol has been reacted with N-Succinimidyl 4-azidotetrafluoro benzoate (B1203000) to introduce a photoactivatable crosslinking group. nih.gov These derivatizations are crucial for fine-tuning the properties of the molecule for specific applications in catalysis, materials science, or medicinal chemistry.

Analytical Method Development and Purification Techniques for 8 Aminooctan 2 Ol

Chromatographic Separation Methods

Chromatographic techniques are central to the purification and analysis of 8-Aminooctan-2-ol, enabling the separation of the desired compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The method's effectiveness hinges on the appropriate selection of the stationary phase, mobile phase, and detector. For amino alcohols, reversed-phase HPLC is a common approach.

A typical HPLC method for purity assessment might involve a C18 column as the stationary phase. The mobile phase could consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector if the molecule contains a chromophore or, more universally, with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) for compounds lacking a strong UV absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | CAD or ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since this compound has a relatively high boiling point and contains polar functional groups (-NH2 and -OH), direct analysis by GC can be challenging due to poor peak shape and potential thermal degradation. To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization reagents for amines and alcohols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA). These reagents react with the active hydrogens on the amino and hydroxyl groups to form less polar and more volatile trimethylsilyl (B98337) (TMS) or trifluoroacetyl derivatives, respectively. The analysis is then performed on a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Enantiomeric Excess Determination Methodologies

Since this compound possesses a chiral center, determining its enantiomeric purity is critical, especially in applications where stereochemistry is important.

Chiral chromatography is the most direct and widely used method for separating and quantifying enantiomers.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective for separating a wide range of chiral compounds, including amino alcohols. The mobile phase is typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).

Chiral GC: Similar to analytical GC, derivatization of this compound is usually necessary before chiral GC analysis. The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm (if derivatized) or CAD/ELSD |

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In the absence of a chiral environment, the NMR spectra of two enantiomers are identical. However, the addition of a chiral shift reagent (CSR), also known as a chiral solvating agent, can induce a chemical shift difference between corresponding protons or carbons of the two enantiomers.

For this compound, lanthanide-based chiral shift reagents such as Eu(hfc)3 (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) can be used. The CSR forms diastereomeric complexes with the enantiomers, which have different magnetic environments, resulting in separate signals in the NMR spectrum. The ratio of the integrated areas of these signals corresponds to the ratio of the enantiomers.

Chiral HPLC and GC Analysis

Advanced Purity Assessment and Impurity Profiling

A comprehensive purity assessment goes beyond simple percentage purity and involves the identification and quantification of individual impurities. This is often achieved by combining chromatographic separation with mass spectrometry.

High-resolution mass spectrometry (HRMS) coupled with HPLC (LC-HRMS) is a particularly powerful tool for impurity profiling. It allows for the accurate mass determination of impurities, which in turn facilitates the elucidation of their elemental compositions and potential structures. By comparing the impurity profiles of different batches, process consistency and control can be monitored and improved. Potential impurities in the synthesis of this compound could include starting materials, reagents, diastereomers, and by-products from side reactions.

Emerging Research Frontiers and Potential Academic Impact of 8 Aminooctan 2 Ol

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 8-aminooctan-2-ol and related amino alcohols is an active area of research, driven by their utility as building blocks in various chemical applications. Traditional synthetic routes are being supplemented by innovative approaches that offer improved efficiency, selectivity, and sustainability.

One established method for preparing related amino alcohols involves the reduction of nitro alcohols. For instance, 8-aminooctan-1-ol can be synthesized via the catalytic hydrogenation of 8-nitrooctan-1-ol. vulcanchem.com This transformation typically employs catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. vulcanchem.com The precursor, 8-nitrooctan-1-ol, can be prepared through methods analogous to the Nitroaldol (Henry) reaction. vulcanchem.com

More recent advancements have focused on the direct amination of alcohols. Homogeneously catalyzed processes have been developed for the amination of various alcohols, including secondary alcohols, using ammonia (B1221849) in the presence of complex catalysts. google.comgoogle.com These catalysts often feature elements from groups 8, 9, and 10 of the periodic table, such as ruthenium, rhodium, and iridium. google.com For example, a process has been described for the amination of secondary alcohols, which are structurally similar to this compound, using such catalysts. google.com

Furthermore, enzymatic and chemoenzymatic methods are gaining traction. Multi-enzymatic cascade reactions in engineered microorganisms like Escherichia coli have been explored for the production of ω-amino alcohols from fatty acid derivatives. smolecule.com Amine transaminases (ATAs) are also being investigated for the asymmetric synthesis of chiral amines, which could be applied to produce enantiomerically pure forms of this compound. uni-greifswald.de Research into (R)-selective amine transaminases has shown varying success with substrates like 2-aminooctane, indicating the potential for enzymatic routes, although challenges in achieving high enantioselectivity remain. uni-greifswald.de

The development of novel catalytic systems is a key aspect of this research. Heterogenized palladium catalysts have demonstrated efficiency in the N-alkylation of amines using alcohols, a related transformation. researchgate.net Additionally, transition-metal catalysts are being developed for the selective hydrofunctionalization of unactivated alkenes, which could provide alternative pathways to amino alcohols. escholarship.org

| Synthetic Approach | Precursor/Starting Material | Key Reagents/Catalysts | Related Product |

| Reduction of Nitro Alcohol | 8-nitrooctan-1-ol | Pd/C, H₂ | 8-aminooctan-1-ol vulcanchem.com |

| Homogeneous Catalysis | Secondary Alcohols | Group 8, 9, 10 Metal Complexes | Primary Amines google.comgoogle.com |

| Enzymatic Cascade | Fatty Acid Methyl Esters | Engineered E. coli | ω-Amino Alcohols smolecule.com |

| Asymmetric Synthesis | Ketones | Amine Transaminases (ATAs) | Chiral Amines uni-greifswald.de |

Integration into Functionalized Materials and Polymeric Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable monomer and functionalizing agent in materials science. Its integration into polymers and other materials can impart specific properties, such as improved adhesion, modified surface characteristics, and enhanced biocompatibility.

In the realm of polymers, amino alcohols like this compound are utilized as building blocks for polyamines and polyamides. The amino group can react with carboxylic acids or their derivatives to form amide linkages, while the hydroxyl group can participate in esterification or etherification reactions. smolecule.com These reactions are fundamental to creating a wide range of polymeric structures. For example, 8-aminooctan-1-ol has been mentioned as a potential component in the synthesis of alkoxylated polyalkylene polyamines and as a functionalized aliphatic amine for modifying polymers used as dispersant viscosity modifiers in lubricating compositions. google.comgoogle.com

The compound's structure is also relevant in the development of functional materials for biomedical applications. For instance, N-(8-aminooctyl)-2-bromoacetamide, a related compound, is used to modify biomolecules and create bioconjugates for imaging and therapeutic applications. This suggests that this compound could similarly be derivatized and incorporated into systems for drug delivery or diagnostics. The lipophilic octyl chain combined with the hydrophilic amino and hydroxyl groups can influence interactions with cell membranes. smolecule.com

Recent research has explored the use of amino alcohols in the spontaneous polymerization of protic ionic liquids to create strong adhesives. nih.gov In one study, 8-aminooctan-1-ol was among the hydroxylamines used with 2-acrylamide-2-methyl propane (B168953) sulfonic acid to form such adhesives. nih.gov This indicates a potential application for this compound in creating advanced adhesives and coatings through in-situ polymerization.

Furthermore, the compound and its derivatives are being investigated for their role in the formation of lipid nanoparticles (LNPs), which are used as delivery systems for nucleic acid-based therapeutics. researchgate.net The specific structure of the lipid components, which can be derived from amino alcohols, can influence the physical and chemical properties of the LNPs and their interaction with the immune system. researchgate.net

| Application Area | Function of this compound Derivative | Resulting Material/System |

| Polymer Chemistry | Monomer, Chain Modifier | Polyamines, Polyamides, Dispersants google.comgoogle.com |

| Biomedical Materials | Biomolecule Modification, Bioconjugation | Functionalized Surfaces, Drug Delivery Systems |

| Adhesives | Monomer in Protic Ionic Liquid | High-Strength Adhesives nih.gov |

| Nanotechnology | Lipid Component | Lipid Nanoparticles (LNPs) for Drug Delivery researchgate.net |

Advanced Mechanistic and Computational Insights for Design and Optimization

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing novel applications. Computational chemistry and advanced analytical techniques are being employed to elucidate the intricate details of these processes.

Mechanistic studies on the catalytic amination of alcohols are providing insights into the role of the metal center, ligands, and reaction conditions. google.com Computational studies, for example, have been used to investigate the activation barriers in organocatalyzed reactions, such as the oxyamination of aldehydes, which shares mechanistic features with reactions involving amino alcohols. wiley-vch.de These studies help in understanding the transition states and intermediates, which is key to improving catalyst design and reaction efficiency.

In the context of hydrofunctionalization of alkenes, a potential route to amino alcohols, mechanistic studies combining experimental and computational approaches have been vital. escholarship.org For instance, investigations into copper-catalyzed hydroboration have revealed key features of the catalyst that lead to high activity and selectivity. escholarship.org Understanding these principles can guide the development of catalysts for the hydroamination of alkenes to produce compounds like this compound.

Computational modeling is also being applied to understand the interactions of molecules like this compound at a molecular level. For example, in the study of protic ionic liquid adhesives, computational analysis could help to understand the polymerization process and the interactions between the polymer and the substrate, leading to improved adhesive properties. nih.gov Similarly, modeling the interactions of lipid nanoparticles, which can incorporate derivatives of this compound, with biological membranes and immune receptors is critical for designing safer and more effective drug delivery systems. researchgate.net

The combination of experimental data with computational analysis provides a powerful tool for the rational design of new materials and processes. By understanding the fundamental chemical and physical principles that govern the behavior of this compound, researchers can more effectively tailor its properties for specific applications, from catalysis to materials science.

| Research Area | Methodology | Insights Gained |

| Catalytic Synthesis | Computational Chemistry, Kinetic Studies | Reaction Pathways, Catalyst Optimization google.comescholarship.orgwiley-vch.de |

| Polymerization | Spectroscopic Analysis, Computational Modeling | Polymerization Mechanisms, Interfacial Interactions nih.gov |

| Nanomaterials | Biophysical Characterization, Molecular Dynamics | LNP-Immune System Interactions, Delivery Efficiency researchgate.net |

Q & A

Basic: What analytical methods are recommended to confirm the purity and structural identity of 8-Aminooctan-2-ol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the amine (-NH) and hydroxyl (-OH) group positions and carbon backbone. Compare spectral data with reference standards (e.g., PubChem CID 66085) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase C18 columns with UV detection at 210–220 nm. Calibrate against certified reference materials .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight (159.23 g/mol) and fragmentation patterns .

Basic: How should researchers optimize synthesis routes for this compound?

Answer:

- Reductive Amination: React 2-octanone with ammonia under hydrogen gas (1–5 atm) using palladium or platinum catalysts. Monitor reaction progress via TLC .

- Solvent Selection: Use polar aprotic solvents (e.g., tetrahydrofuran) to enhance intermediate stability. Avoid protic solvents to prevent premature hydrolysis .

- Purification: Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane gradient) to isolate high-purity product .

Advanced: How can density functional theory (DFT) predict the reactivity and thermochemical properties of this compound?

Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model amine and hydroxyl group interactions. Include exact exchange terms to improve accuracy in hydrogen bonding and proton affinity calculations .

- Reactivity Insights: Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., pKa of amine group) to validate predictions .

- Thermochemical Stability: Simulate bond dissociation energies (BDEs) for C-N and C-O bonds to assess degradation pathways under varying pH/temperature .

Advanced: How to resolve contradictions between experimental and computational data on this compound’s stability?

Answer:

- Data Triangulation: Cross-reference DFT-predicted stability (e.g., bond angles, torsional strain) with experimental observations (e.g., DSC for melting points, FTIR for functional group integrity) .

- Controlled Replicates: Conduct stability tests under standardized conditions (e.g., 25°C, inert atmosphere) to minimize environmental variability. Use Karl Fischer titration to rule out moisture interference .

- Error Analysis: Quantify uncertainty in computational models (e.g., basis set superposition error) and experimental measurements (e.g., HPLC detection limits) .

Advanced: What methodologies are recommended for assessing this compound’s bioactivity in antimicrobial studies?

Answer:

- Minimum Inhibitory Concentration (MIC): Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .

- Cytotoxicity Screening: Apply MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC values. Normalize results to positive controls (e.g., doxorubicin) .

- Mechanistic Studies: Use fluorescence microscopy with SYTOX Green to evaluate membrane disruption. Validate with ATPase activity assays .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) for aerosolized particles .

- Ventilation: Work in fume hoods with face velocity ≥0.5 m/s. Install local exhaust ventilation near synthesis setups .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Advanced: How to design derivative compounds of this compound for enhanced pharmacological properties?

Answer:

- Structure-Activity Relationship (SAR): Modify the hydroxyl group to esters or ethers for improved lipophilicity. Introduce substituents (e.g., halogens) at the α-carbon to modulate bioavailability .

- Chiral Resolution: Use enzymatic kinetic resolution (e.g., lipases) to separate enantiomers. Validate enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.